physicochemical properties of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
physicochemical properties of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
Physicochemical Profiling and Coordination Chemistry of 5,5'-(Pyrazine-2,6-diyl)diisophthalic Acid (H4PADDA) in Advanced Gas Separation MOFs
Executive Summary
As the demand for highly selective, energy-efficient gas separation technologies intensifies, the rational design of Metal-Organic Frameworks (MOFs) relies heavily on the precise selection of organic linkers. 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid , commonly abbreviated as H4PADDA , has emerged as a premier V-shaped, nitrogen-containing tetracarboxylic acid ligand. This technical guide provides an in-depth analysis of the physicochemical properties of H4PADDA, its coordination chemistry with transition metals (specifically Copper), and its critical role in the synthesis of advanced porous materials for the separation of acetylene (C2H2) from carbon dioxide (CO2) and methane (CH4) [1].
Molecular Architecture & Physicochemical Properties
Understanding the macroscopic performance of a MOF begins with the microscopic physicochemical properties of its linker.
Chemical Identity:
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IUPAC Name: 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid
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CAS Number: 2757730-24-6 [2]
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Molecular Formula: C20H12N2O8
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Molecular Weight: 408.32 g/mol [3]
Structural Causality & Design Rationale: H4PADDA is not a linear linker; it is characterized by a distinct V-shaped geometry . The central pyrazine ring is substituted at the 2 and 6 positions with two isophthalic acid moieties.
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Steric Hindrance: The bent dihedral angle between the pyrazine core and the peripheral phenyl rings prevents dense, tightly packed interpenetration during MOF self-assembly. This geometric frustration is highly desirable as it forces the framework to adopt open, cage-like topologies with high specific surface areas.
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Multitopic Coordination: The four carboxylic acid groups provide robust coordination to metal nodes (forming secondary building units, SBUs).
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Lewis Basic Sites (LBS): The two nitrogen atoms within the pyrazine core typically remain uncoordinated during framework assembly. These exposed nitrogens act as highly polarizable Lewis basic sites lining the pore walls, which are critical for dipole-quadrupole interactions with target gas molecules.
Coordination Chemistry: Assembly of Cu-PADDA Frameworks
When reacted with Cu(II) salts under solvothermal conditions, H4PADDA directs the formation of complex, highly porous structures. A landmark structure is [Cu9O(PADDA)4(H2O)6]·xGuest (Compound 1) [1].
In this framework, the V-shaped ligand coordinates with Cu(II) to form classic paddlewheel [Cu2(COO)4] building units. Uniquely, the steric demands of H4PADDA induce the formation of a rare tetranuclear copper unit, where two dinuclear paddlewheels are bridged by an oxygen atom. This creates three distinct, interconnected cage structures of varying sizes, optimizing the diffusion and trapping of small gas molecules.
Fig 1: Logical workflow from H4PADDA coordination to selective C2H2 gas separation.
Self-Validating Experimental Protocol: Synthesis & Activation
To achieve the targeted[Cu9O(PADDA)4(H2O)6] topology, kinetic trapping must be avoided. The following protocol utilizes a modulated solvothermal approach to ensure thermodynamic control and high crystallinity.
Step-by-Step Methodology:
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Precursor Dissolution: Dissolve H4PADDA and Cu(NO3)2·3H2O in a mixed solvent system of N,N-Dimethylformamide (DMF), water, and a modulator (e.g., fluoroboric acid or nitric acid).
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Causality: DMF slowly decomposes upon heating to generate amines, which gradually deprotonate the H4PADDA ligand. The acid modulator creates competitive coordination, slowing down framework assembly to heal defects and yield high-quality single crystals.
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Solvothermal Reaction: Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave. Heat at 80–100 °C for 48 to 72 hours.
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Controlled Cooling: Cool the reactor to room temperature at a slow rate (e.g., 5 °C/h). Rapid cooling causes thermal shock and crystal fracturing. Harvest the resulting blue block crystals via vacuum filtration.
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Solvent Exchange (Critical Step): Soak the as-synthesized crystals in a low-boiling, low-surface-tension solvent (such as acetone or methanol) for 3 days, refreshing the solvent daily.
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Causality: DMF has a high boiling point (153 °C). Direct thermal activation to remove DMF generates immense capillary forces that collapse the delicate MOF pores. Exchanging DMF for acetone allows for gentle removal.
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Thermal Activation: Degas the solvent-exchanged sample under dynamic vacuum at 100 °C for 12 hours.
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Causality: This step removes the coordinated axial water molecules from the Cu(II) paddlewheels, exposing the Open Metal Sites (OMS) essential for gas binding.
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Fig 2: Step-by-step solvothermal synthesis and activation protocol for H4PADDA-based Cu-MOFs.
Application: Advanced Gas Separation (C2H2/CO2 and C2H2/CH4)
The separation of acetylene (C2H2) from carbon dioxide (CO2) is notoriously difficult because both molecules possess identical kinetic diameters (3.3 Å) and similar physical properties. Traditional size-exclusion molecular sieves fail here.
Mechanism of Separation: H4PADDA-based Cu-MOFs overcome this via a thermodynamic separation mechanism. C2H2 is more acidic and possesses a higher quadrupole moment than CO2 or CH4. When the gas mixture enters the MOF pores:
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The Open Metal Sites (Cu2+) form strong π-complexation interactions with the electron-rich triple bond of C2H2.
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The uncoordinated pyrazine nitrogens of the H4PADDA ligand act as hydrogen-bond acceptors, interacting strongly with the acidic hydrogen atoms of C2H2. This dual-site binding mechanism traps C2H2 while allowing CO2 and CH4 to flow through the column [1].
Quantitative Separation Performance Data: The efficacy of the H4PADDA-derived Compound 1 is validated by Ideal Adsorbed Solution Theory (IAST) calculations and dynamic breakthrough experiments at 298 K and 100 kPa [1].
| Gas Mixture (Equimolar 50/50) | IAST Selectivity (Compound 1) | C2H2 Retention Time (min g⁻¹) | Primary Binding Mechanism |
| C2H2 / CO2 | 4.0 | 14.7 | OMS π-complexation + Pyrazine H-bonding |
| C2H2 / CH4 | 20.0 | 15.4 | Strong dipole-quadrupole interactions |
Table 1: Gas separation metrics for[Cu9O(PADDA)4(H2O)6] at 298 K and 100 kPa.
Conclusion
The physicochemical profile of 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H4PADDA) makes it a highly strategic ligand in reticular chemistry. By combining the geometric frustration of a V-shaped backbone with the chemical functionality of tetracarboxylic acids and Lewis basic pyrazine nitrogens, H4PADDA enables the synthesis of robust Cu-MOFs. These materials provide self-validating, highly selective environments capable of solving critical industrial challenges, such as the purification of acetylene from complex gas mixtures.
References
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Zhang, M., Zhao, J., Li, S., Luo, X., Zhang, S.-T., Shao, Y., & Zhu, X. (2025). "Cu-Based Metal–Organic Frameworks Characterized by V-Shaped Ligands and Application to Efficient Separation of C2H2/CO2 and C2H2/CH4." Crystal Growth & Design, 25(7), 2002-2012. URL:[Link]
